

Measuring DHODH Inhibition by ML390 in Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: ML390

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Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.^{[1][2]} This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.^[3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.^[1] **ML390** is a potent inhibitor of human DHODH and has been identified as an inducer of myeloid differentiation in acute myeloid leukemia (AML) models.^{[2][4]} Its mechanism of action involves the depletion of the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.^{[1][5]} This document provides detailed protocols for measuring the inhibition of DHODH in a cellular context using **ML390** as a model compound.

Mechanism of Action

ML390 specifically targets DHODH, which is located on the inner mitochondrial membrane.^[6] Inhibition of this enzyme leads to a dramatic accumulation of the upstream metabolite dihydroorotate (DHO) and a depletion of downstream metabolites, including uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.^{[2][7]} This pyrimidine starvation is a key indicator of DHODH inhibition and can be confirmed by metabolomic analysis.^{[3][8]} The cellular effects of **ML390**, such as decreased proliferation and induction of

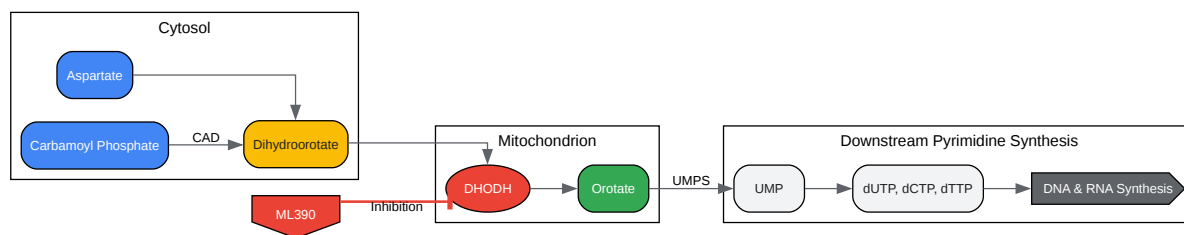
differentiation, can be reversed by supplementing the cell culture medium with uridine, which bypasses the de novo synthesis pathway.^{[4][8]}

Quantitative Data: Inhibitory Potency of DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and effective dose (ED₅₀) values for **ML390** and other well-characterized DHODH inhibitors in various enzymatic and cellular assays.

Inhibitor	Target/Cell Line	Assay Type	Parameter	Value	Reference(s)
ML390	Murine & Human AML cells	Differentiation Assay	ED50	~2 μ M	[2] [6]
Brequinar	Human DHODH	Enzymatic Assay	IC50	0.004 μ M	[4]
Teriflunomide	Human DHODH	Enzymatic Assay	IC50	262 nM	[3]
BAY 2402234	Human DHODH	Enzymatic Assay	IC50	1.2 nM	[3]
ASLAN003	Human DHODH	Enzymatic Assay	IC50	35 nM	[3]
Dhodh-IN-1	Human DHODH	Enzymatic Assay	IC50	25 nM	[3]
Dhodh-IN-16	Human DHODH	Enzymatic Assay	IC50	0.396 nM	[5]
Dhodh-IN-16	MOLM-13 (AML)	Cell Viability (CellTiter-Glo)	IC50	0.2 nM	[5]
Leflunomide	KYSE510, KYSE450, SW620	Cell Viability	IC50	108.2 μ M, 124.8 μ M, 173.9 μ M	[9]

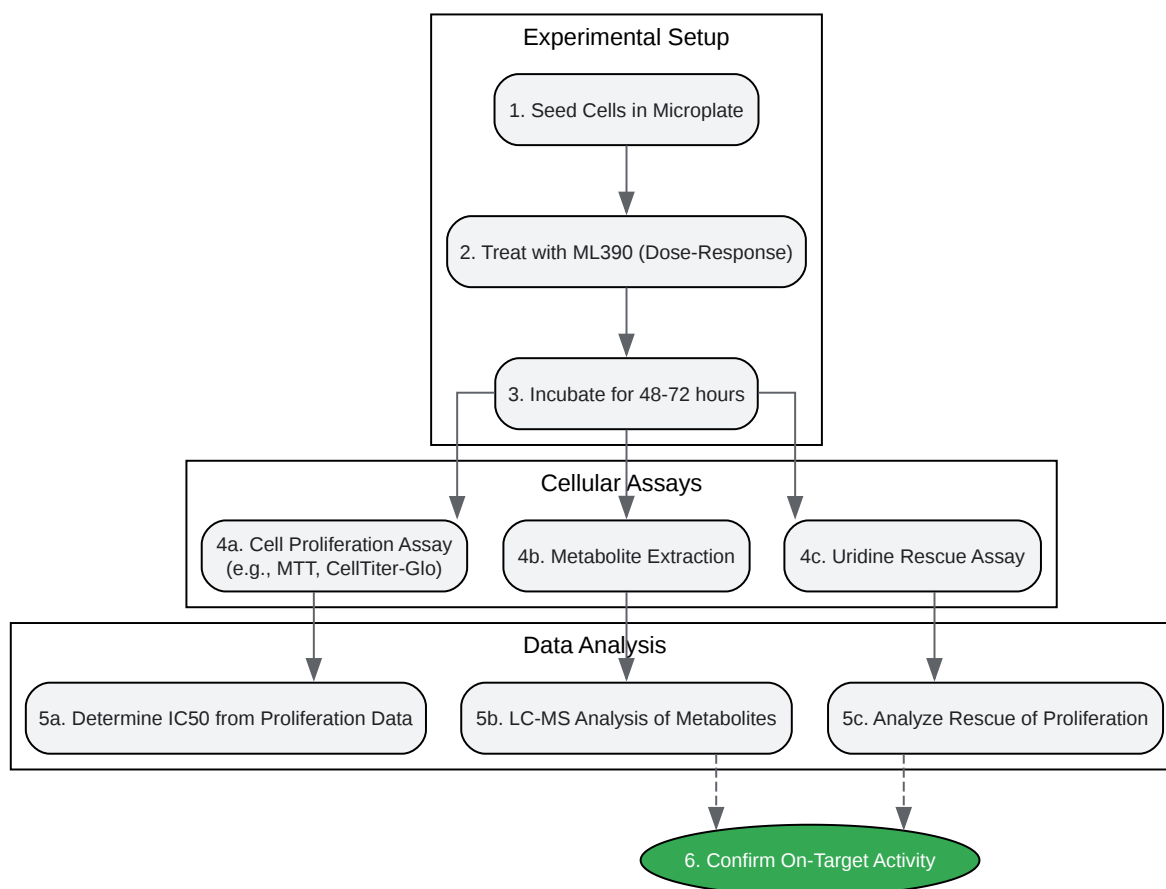
Signaling Pathway of DHODH Inhibition



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Caption: De novo pyrimidine synthesis pathway and the inhibitory action of **ML390** on DHODH.

Experimental Workflow for Measuring DHODH Inhibition



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Caption: Workflow for assessing cellular DHODH inhibition by **ML390**.

Experimental Protocols

DHODH Enzymatic Activity Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).^{[5][10]}

Materials:

- Recombinant human DHODH protein
- **ML390**
- Dihydroorotate (DHO)
- Coenzyme Q10 (CoQ10)
- 2,6-dichloroindophenol (DCIP)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing assay buffer, 100 μ M CoQ10, and 200 μ M DCIP.
- In a 96-well plate, add varying concentrations of **ML390** (or vehicle control, e.g., DMSO).
- Add the recombinant human DHODH enzyme to each well and pre-incubate at 25°C for 30 minutes.^[5]
- Initiate the enzymatic reaction by adding 500 μ M DHO.^[5]
- Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.^{[5][10]}
- Calculate the rate of DCIP reduction to determine DHODH activity.
- Plot the percentage of inhibition for each **ML390** concentration relative to the vehicle control to determine the IC₅₀ value.

Cell Proliferation Assay (MTT/CCK-8)

This assay assesses the effect of **ML390** on the proliferation of cancer cells.[1][9]

Materials:

- Cancer cell line of interest (e.g., AML cell lines like THP-1 or U937)
- Complete cell culture medium
- **ML390**
- 96-well cell culture plates
- MTT or CCK-8 reagent
- Spectrophotometer

Procedure:

- Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight (for adherent cells).
- Treat the cells with a serial dilution of **ML390** (and a vehicle control) for 72 hours.[5]
- Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the **ML390** concentration and fitting the data to a dose-response curve.

Uridine Rescue Assay

This functional assay confirms that the anti-proliferative effects of **ML390** are due to the inhibition of the de novo pyrimidine synthesis pathway.[8]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **ML390**
- Uridine
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader

Procedure:

- Seed cells in a 96-well plate.
- Prepare treatment groups:
 - Vehicle control
 - **ML390** alone (at a concentration of 5-10 times the IC₅₀)
 - **ML390** in the presence of a high concentration of uridine (e.g., 100 µM)
 - Uridine alone
- Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[8]
- Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
- Compare the viability of cells treated with **ML390** alone to those co-treated with uridine. A significant increase in viability in the co-treated group indicates a successful rescue and

confirms on-target activity.[8]

Metabolomic Analysis for Dihydroorotate (DHO) Accumulation

This is a direct and quantitative method to confirm DHODH inhibition by measuring the accumulation of its substrate, DHO.[3][8]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **ML390**
- 6-well plates
- Cold 5% mannitol solution
- Cold methanol
- Cell scraper
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Seed cells in 6-well plates and grow to a sufficient number (e.g., 5×10^6 cells).
- Treat the cells with **ML390** at the desired concentration and for the desired time (e.g., 48 hours).[2] Include a vehicle control.
- After treatment, place the plates on ice and wash the cells twice with cold 5% mannitol solution.
- Add cold methanol to each well and scrape the cells.

- Transfer the cell extracts to microcentrifuge tubes.
- Perform metabolite extraction according to your established laboratory protocol (e.g., centrifugation to pellet debris).
- Analyze the supernatant containing the metabolites using an LC-MS system to quantify the levels of DHO. A significant increase in DHO levels in **ML390**-treated cells compared to the control confirms DHODH inhibition.^{[2][7]}

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